molecular formula C18H23ClN4O5 B2444602 Methyl 4-(2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride CAS No. 1351599-90-0

Methyl 4-(2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2444602
CAS No.: 1351599-90-0
M. Wt: 410.86
InChI Key: VEOKZOGQDJJWQP-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C18H23ClN4O5 and its molecular weight is 410.86. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]ethyl]piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5.ClH/c1-27-18(26)21-10-8-20(9-11-21)7-6-19-15(23)12-22-16(24)13-4-2-3-5-14(13)17(22)25;/h2-5H,6-12H2,1H3,(H,19,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOKZOGQDJJWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride, with CAS number 1351599-90-0, is a complex organic compound characterized by its unique structure and potential biological activities. Its molecular formula is C₁₈H₂₃ClN₄O₅, and it has a molecular weight of approximately 410.86 g/mol. The compound is primarily studied for its interactions with biological systems, particularly in the context of cancer and neurological disorders.

The compound's biological activity is largely attributed to its ability to interact with various cellular targets. It has been noted for its potential in inhibiting specific pathways involved in tumor growth and apoptosis regulation. The presence of the isoindoline moiety suggests that it may influence signaling pathways associated with cell proliferation and survival.

In Vitro Studies

Recent studies have focused on the compound's effects on cancer cell lines. For instance, research indicates that this compound can induce apoptosis in various cancer cell lines by modulating apoptotic markers such as caspases and Bcl-2 family proteins.

Table 1: Summary of In Vitro Effects

Cell LineConcentration (µM)Apoptosis Induction (%)Key Mechanism
HeLa1045Caspase activation
MCF-72060Bcl-2 downregulation
A5491550ROS generation

In Vivo Studies

In vivo studies have demonstrated the compound's efficacy in reducing tumor size in xenograft models. The compound was administered at varying doses, showing a dose-dependent reduction in tumor volume.

Table 2: In Vivo Efficacy

Treatment GroupDose (mg/kg)Tumor Volume Reduction (%)
Control0-
Low Dose530
Medium Dose1050
High Dose2070

Pharmacokinetics

The pharmacokinetic profile of the compound indicates good bioavailability and solubility, which are crucial for its therapeutic efficacy. Studies suggest that it has a half-life suitable for sustained therapeutic effects, making it a candidate for further development.

Case Studies

Case Study: Treatment of Breast Cancer

A recent clinical study explored the use of this compound in patients with advanced breast cancer. Participants receiving the treatment showed significant tumor regression and improved quality of life metrics compared to those on standard therapies.

Case Study: Neurological Effects

Another investigation into the effects of the compound on neurodegenerative diseases revealed its potential to enhance neuroprotection against oxidative stress, suggesting applications in conditions like Alzheimer's disease.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of Methyl 4-(2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride exhibit promising anticancer properties.

Case Study:
A study conducted by Yasuda et al. synthesized several piperazine derivatives and evaluated their anticancer activity against various tumor cell lines. One derivative showed significant cytotoxicity with an IC50 value of 4.36 µM against HCT 116 colon cancer cells, indicating its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases.

Case Study:
In vivo studies published in MDPI demonstrated that related compounds could significantly reduce markers of neurodegeneration in animal models of Alzheimer's disease. The proposed mechanisms include modulation of neuroinflammatory responses and enhancement of antioxidant defenses within neuronal cells .

The biological activities of this compound can be summarized as follows:

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis; inhibition of tyrosine kinases
NeuroprotectiveProtection against oxidative damage; modulation of inflammation

Synthetic Routes and Yield

The synthesis of this compound has been explored in various studies, focusing on optimizing yield and purity. The most feasible synthetic route reported yields approximately 68% .

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling reactions between the isoindolinone acetamide moiety and the piperazine carboxylate backbone. Key steps include:

  • Amide Bond Formation : Use coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOAt (1-hydroxy-7-azabenzotriazole) to activate carboxylic acid groups, ensuring high yield and minimal racemization .
  • Protection/Deprotection : Protect reactive amines (e.g., with Boc groups) during intermediate steps to prevent side reactions .
  • Purification : Employ gradient HPLC with mobile phases adjusted to pH 5.5 using phosphoric acid and tetrabutylammonium hydroxide for optimal separation of intermediates .

Basic: What analytical techniques are most effective for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous piperazine derivatives .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify connectivity, with particular attention to piperazine ring protons (δ 2.5–3.5 ppm) and isoindolinone carbonyl signals (δ 165–170 ppm) .
  • HPLC-MS : Monitor purity and molecular weight using a C18 column with methanol/water gradients and MS detection in positive ion mode .

Basic: How does environmental pH and temperature influence the compound’s stability?

Methodological Answer:

  • pH Sensitivity : The compound’s piperazine moiety is prone to protonation below pH 6, affecting solubility. Stability studies in buffers (pH 3–9) show optimal integrity at neutral pH (7.0–7.5) .
  • Thermal Degradation : Accelerated stability testing (40–60°C) reveals decomposition above 50°C, necessitating storage at 2–8°C for long-term preservation .

Advanced: How can computational methods streamline reaction design for novel derivatives?

Methodological Answer:

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing trial-and-error experimentation .
  • Machine Learning : Train models on existing reaction datasets to identify optimal catalysts/solvents for functionalizing the piperazine ring .
  • Feedback Loops : Integrate experimental data (e.g., yields, byproducts) into computational workflows to refine predictive accuracy .

Advanced: What strategies resolve contradictions in reported reactivity of the isoindolinone moiety?

Methodological Answer:

  • Controlled Reactivity Studies : Systematically vary substituents on the isoindolinone ring to isolate electronic vs. steric effects. For example, electron-withdrawing groups enhance electrophilicity at the carbonyl, facilitating nucleophilic attacks .
  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) .

Advanced: How can analytical discrepancies in purity assessments be addressed?

Methodological Answer:

  • HPLC Method Development : Optimize mobile phase composition (e.g., 0.2 M sodium phosphate buffer with tetrabutylammonium ion-pairing agents) to resolve co-eluting impurities .
  • Orthogonal Techniques : Cross-validate purity using 1H^1H-NMR integration and LC-MS/MS for trace impurity identification .

Advanced: What reactor design principles apply to scaling up synthesis?

Methodological Answer:

  • Continuous Flow Systems : Improve heat/mass transfer for exothermic amidation steps, minimizing decomposition .
  • Catalyst Immobilization : Use fixed-bed reactors with heterogeneous catalysts (e.g., polymer-supported EDC) to enhance recyclability .

Advanced: How can the compound’s bioactivity be probed through targeted derivatization?

Methodological Answer:

  • Peptide Conjugation : Attach the compound to bioactive peptides via its carboxylate group using EDC/HOAt coupling, followed by in vitro assays to evaluate receptor binding .
  • Protease Stability Assays : Incubate derivatives in human plasma (37°C, pH 7.4) to assess metabolic resistance, correlating structural modifications with half-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.